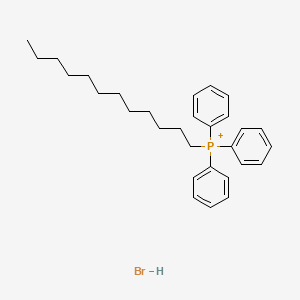
Josiphos SL-J005-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J005-1 involves the reaction of ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethanol with 3,5-dimethylphenylphosphine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the phosphine .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
Josiphos SL-J005-1 primarily undergoes coordination with transition metals to form complexes that are active in various catalytic reactions. These reactions include:
Hydrogenation: The reduction of unsaturated compounds using hydrogen gas.
Cross-coupling: The formation of carbon-carbon bonds between two different organic groups.
Hydroformylation: The addition of a formyl group to an alkene to form an aldehyde.
Common Reagents and Conditions
Hydrogenation: Typically performed under hydrogen gas at elevated pressures and temperatures, using a metal catalyst such as rhodium or iridium.
Cross-coupling: Often involves palladium or nickel catalysts, with reagents such as aryl halides and organometallic compounds.
Hydroformylation: Requires a cobalt or rhodium catalyst, with syngas (a mixture of hydrogen and carbon monoxide) as the reagent.
Major Products Formed
Hydrogenation: Saturated hydrocarbons or alcohols.
Cross-coupling: Biaryl compounds or other coupled products.
Hydroformylation: Aldehydes.
Scientific Research Applications
Josiphos SL-J005-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Mechanism of Action
Josiphos SL-J005-1 exerts its effects by coordinating with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that enhances the enantioselectivity of the reactions. The molecular targets and pathways involved depend on the specific reaction and metal used .
Comparison with Similar Compounds
Similar Compounds
Josiphos SL-J001-1: ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine.
Josiphos SL-J002-1: ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine.
Josiphos SL-J003-1: ®-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine.
Uniqueness
Josiphos SL-J005-1 is unique due to its specific combination of diphenylphosphino and 3,5-xylyl groups, which provide a distinct steric and electronic environment. This uniqueness contributes to its high enantioselectivity and versatility in various catalytic reactions, making it a valuable ligand in asymmetric synthesis .
Properties
Molecular Formula |
C40H40FeP2 |
|---|---|
Molecular Weight |
638.5 g/mol |
InChI |
InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/t29-;;/m1../s1 |
InChI Key |
VIWMSTLBMCHMGT-SYXKTQFYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)






![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)



